![molecular formula C7H13NO2 B2857144 Ethyl (E)-4-amino-2-methylbut-2-enoate CAS No. 2276708-50-8](/img/structure/B2857144.png)
Ethyl (E)-4-amino-2-methylbut-2-enoate
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Overview
Description
Ethyl groups are ethane-derived alkane substituents with the molecular formula -CH2CH3 or -C2H5 . They can bond to any other atom or group .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl levulinate, has been studied. For instance, ethyl levulinate synthesis from delignified sugarcane bagasse using ternary eutectic solvent under MW-xenon irradiation has been reported .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Low Field Nuclear Magnetic Resonance (LF-NMR) .Chemical Reactions Analysis
Chemical reactions involving similar compounds, such as the hydrolysis of ethyl acetate, have been studied . The reaction kinetics and the influence of various factors on the reaction rate can be analyzed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For instance, Thermogravimetry (TG), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) can be used to study the thermal behavior of a compound .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-4-amino-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5,8H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQYSFLMODPND-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/CN)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-4-amino-2-methylbut-2-enoate |
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